molecular formula C24H23N3O2S2 B2719371 1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide CAS No. 1105251-44-2

1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide

Cat. No. B2719371
CAS RN: 1105251-44-2
M. Wt: 449.59
InChI Key: BBNOXQCIQWALHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the prolinamide backbone, the introduction of the sulfonyl group, and the attachment of the chloro-thienyl group . The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound’s reactivity could be studied using various chemical reactions. For example, the reactivity of the sulfonyl group could be tested using nucleophilic substitution reactions . The reactivity of the chloro-thienyl group could be tested using electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined using various analytical techniques .

Scientific Research Applications

Antitumor Agents

The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has been used in the synthesis of potent antitumor agents . It was used as a lead compound to create a new combinatorial library for antitumor drugs .

Antimicrobial Agents

The compound 1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide has been used in the synthesis of potent antimicrobial agents . A series of 1,3,4-thiadiazole derivatives were designed and synthesized using this compound as a starting material .

Antifungal Agents

The compound 1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide has also been used in the synthesis of potent antifungal agents . A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized using this compound .

Single Ion Conducting Polymer Electrolytes

The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has been used in the synthesis of single ion conducting polymer electrolytes . It was used in a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction to obtain a polymer with hydrogen bonding .

Antioxidant Agents

The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has been used in the synthesis of antioxidant agents . It was used in the synthesis of thiazole derivatives, which have been found to have antioxidant properties .

Analgesic Agents

The compound 1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide has been used in the synthesis of analgesic agents . Thiazole derivatives synthesized using this compound have been found to have analgesic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body. This could be studied using techniques such as molecular docking or biochemical assays .

Safety and Hazards

The safety and hazards of the compound would be assessed through toxicology studies. This could involve testing the compound in cell cultures or animal models to determine its toxicity .

Future Directions

Future research on this compound could involve optimizing its synthesis, studying its reactivity in more detail, investigating its mechanism of action, or exploring its potential applications .

properties

IUPAC Name

2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-27-23(29)22-19(15-20(31-22)18-12-6-3-7-13-18)26-24(27)30-16-21(28)25-14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,15H,8,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNOXQCIQWALHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

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